Prolintane hydrochloride

描述

盐酸普罗林坦是一种兴奋剂和去甲肾上腺素-多巴胺再摄取抑制剂,于 20 世纪 50 年代开发。 它是一种安非他明衍生物,在化学结构上与其他药物(如丙戊酮、甲基二氧丙戊酮和丙己烯)密切相关 。 盐酸普罗林坦已被用于治疗包括非洲、澳大利亚和欧洲在内的各个地区的嗜睡症和注意力缺陷多动障碍 .

准备方法

盐酸普罗林坦可以通过多种方法合成。 一种常用方法涉及 2-氧代-1-苯基戊烷与吡咯烷的反应 。 另一种方法基于施特雷克合成,包括使用氰化钾 。 另一种合成方法涉及烯丙基苯的环氧化,然后进行格氏反应和米氏反应 。 工业生产方法通常涉及使用市售原料和简单的转化,以获得良好的总收率 .

化学反应分析

盐酸普罗林坦会经历各种类型的化学反应,包括:

氧化: 该反应可以使用氧化剂进行,例如高锰酸钾或三氧化铬。

这些反应中常用的试剂和条件包括四氢呋喃、甲醇和氯仿等有机溶剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

盐酸普罗林坦主要用作科学研究中的分析参考物质。它定义明确的化学结构和已知的神经递质作用使其在以下研究中具有价值:

神经递质转运蛋白: 关于多巴胺和去甲肾上腺素转运蛋白抑制的研究.

法医应用: 关于兴奋剂滥用检测和分析的研究.

药理学研究: 关于去甲肾上腺素-多巴胺再摄取抑制剂对中枢神经系统影响的研究.

作用机制

相似化合物的比较

盐酸普罗林坦在化学结构上与其他安非他明衍生物密切相关,例如:

丙戊酮: 一种兴奋剂和去甲肾上腺素-多巴胺再摄取抑制剂,具有类似的作用.

甲基二氧丙戊酮: 以其兴奋作用和潜在的滥用可能性而闻名.

丙己烯: 另一种具有类似作用机制的兴奋剂.

生物活性

Prolintane hydrochloride is a synthetic compound that functions primarily as a central nervous system (CNS) stimulant and norepinephrine-dopamine reuptake inhibitor (NDRI). Originally developed in the 1950s, it was explored for therapeutic applications in conditions such as narcolepsy and depression, although its clinical use has diminished in favor of safer alternatives. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

This compound operates by inhibiting the reuptake of dopamine and norepinephrine in the brain. This action increases the synaptic concentrations of these neurotransmitters, enhancing alertness, focus, and energy levels. The compound's mechanism is akin to that of other stimulants like cocaine and amphetamines, which also block the transporters responsible for neurotransmitter clearance from the synaptic cleft .

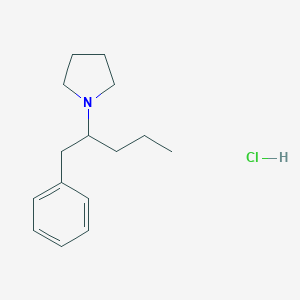

Chemical Structure

- Molecular Formula : C15H23N

- Molecular Weight : 217.3498 g/mol

- Stereochemistry : Racemic mixture

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Pyrovalerone | Amphetamine derivative | Used as an appetite suppressant; less potent than prolintane |

| Methylenedioxypyrovalerone | Amphetamine derivative | Known for stronger psychoactive effects; recreational use |

| Propylhexedrine | Amphetamine derivative | Primarily a nasal decongestant; lower CNS activity |

| α-Pyrrolidinopentiophenone | β-ketone derivative | High abuse potential; similar stimulant properties |

| Phenylpropylaminopentane | Amphetamine derivative | Less common; used in some dietary supplements |

Stimulatory Effects

Research indicates that this compound can significantly increase locomotor activity in animal models. In a study involving rodents, acute administration resulted in increased distance traveled, suggesting stimulant properties comparable to methamphetamine but at a lesser degree . Additionally, prolintane administration was linked to elevated extracellular dopamine levels in the striatum, implicating its action on the mesolimbic dopaminergic pathway, which is associated with reward and reinforcement behaviors.

Sleep Studies

A double-blind study assessed the effects of prolintane on sleep patterns using electroencephalography. Results showed no significant changes in sleep latency or slow-wave sleep (SWS); however, rapid eye movement (REM) sleep was reduced during the initial hours after administration . This finding suggests that while prolintane may enhance alertness during waking hours, it could disrupt normal sleep architecture.

Case Studies and Abuse Potential

Prolintane has been associated with recreational use and abuse, particularly in rave cultures. Reports indicate that individuals abusing prolintane exhibit symptoms similar to those seen with amphetamines, including insomnia, nervousness, and irritability. Notably, overdose cases have resulted in severe adverse effects such as hallucinations and psychosis .

A study evaluating prolintane's abuse potential demonstrated that rodents exhibited conditioned place preference and self-administration behaviors indicative of rewarding effects. The findings suggest that prolintane has a moderate level of abuse potential, warranting careful consideration regarding its legal status and clinical applications .

属性

IUPAC Name |

1-(1-phenylpentan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14;/h3-5,9-10,15H,2,6-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOFBBOQSMUYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

493-92-5 (Parent) | |

| Record name | Prolintane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211-28-5 | |

| Record name | Prolintane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolintane hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catovitan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prolintane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINTANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEG124534B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。